molecular formula C7H16OS B13904162 (S)-tert-Butyl isopropylsulfoxide

(S)-tert-Butyl isopropylsulfoxide

Cat. No.: B13904162
M. Wt: 148.27 g/mol
InChI Key: WRMMOAQTXSXZFW-VIFPVBQESA-N
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Description

(S)-tert-Butyl isopropylsulfoxide is an organosulfur compound that features a sulfoxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl isopropylsulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of (S)-tert-Butyl isopropyl sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl isopropylsulfoxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to a sulfone.

    Reduction: Reduction of the sulfoxide back to the sulfide.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like thiolates or amines.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted sulfoxides or sulfides.

Scientific Research Applications

(S)-tert-Butyl isopropylsulfoxide has several applications in scientific research:

    Organic Synthesis: Used as a chiral auxiliary or reagent in asymmetric synthesis.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique stereochemistry.

    Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.

    Industrial Applications: Used in the synthesis of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl isopropylsulfoxide in chemical reactions typically involves the sulfoxide functional group. The sulfoxide can act as an electrophile or nucleophile, depending on the reaction conditions. In biological systems, the compound may interact with specific enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfoxide: A common solvent with similar sulfoxide functionality.

    Methyl phenyl sulfoxide: Another sulfoxide with different substituents.

    Ethyl methyl sulfoxide: A simpler sulfoxide with different alkyl groups.

Uniqueness

(S)-tert-Butyl isopropylsulfoxide is unique due to its chiral center and bulky tert-butyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and other applications where stereochemistry is crucial.

Properties

Molecular Formula

C7H16OS

Molecular Weight

148.27 g/mol

IUPAC Name

2-methyl-2-[(S)-propan-2-ylsulfinyl]propane

InChI

InChI=1S/C7H16OS/c1-6(2)9(8)7(3,4)5/h6H,1-5H3/t9-/m0/s1

InChI Key

WRMMOAQTXSXZFW-VIFPVBQESA-N

Isomeric SMILES

CC(C)[S@](=O)C(C)(C)C

Canonical SMILES

CC(C)S(=O)C(C)(C)C

Origin of Product

United States

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